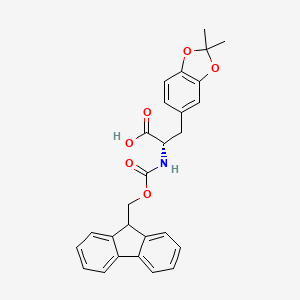

Fmoc-DOPA(acetonide)-OH

Vue d'ensemble

Description

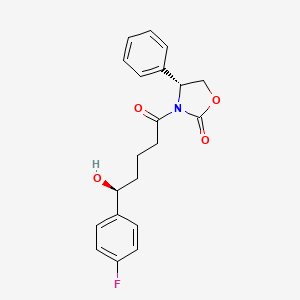

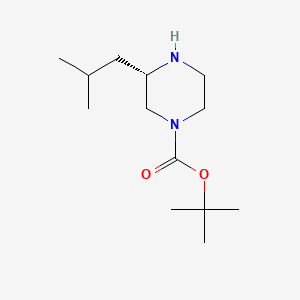

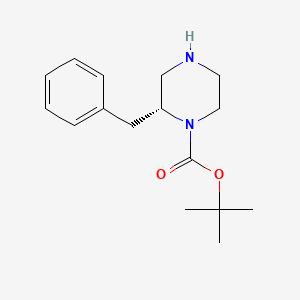

Fmoc-DOPA(acetonide)-OH is a derivative of 3,4-Dihydroxyphenylalanine (DOPA), which is a key precursor for the solid-phase synthesis of adhesive mussel proteins and peptides. These derivatives are inspired by mussels and have garnered significant interest for their potential applications in functional coatings of biomaterials and biomedical devices due to their adhesive properties .

Synthesis Analysis

The synthesis of Fmoc-DOPA(acetonide)-OH has been reported to be a challenging and costly process. However, recent studies have introduced more convenient and cost-effective methods. One approach involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester. The catechol of the DOPA derivative is then protected with an acetonide in the presence of p-toluenesulfonic acid. Subsequent removal of the protecting groups yields the desired Fmoc-DOPA(acetonide)-OH . Another study reports a simplified two-step strategy that is both cost-effective and has broad application prospects, suggesting improvements over previous tedious methods .

Molecular Structure Analysis

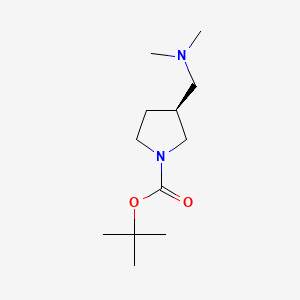

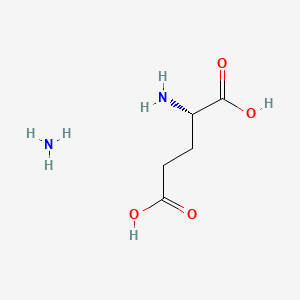

The molecular structure of Fmoc-DOPA(acetonide)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group during peptide synthesis. The acetonide protection of the catechol moiety is crucial for preventing oxidation and other side reactions during the synthesis of peptides .

Chemical Reactions Analysis

Fmoc-DOPA(acetonide)-OH is primarily used in solid-phase peptide synthesis. The protective groups are strategically selected to be stable during the coupling reactions but can be removed under mild conditions once the peptide synthesis is complete. The Fmoc group is typically removed by a base, such as piperidine, while the acetonide protection can be removed by acid hydrolysis without affecting the peptide backbone .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Fmoc-DOPA(acetonide)-OH are not detailed in the provided papers, it can be inferred that the stability of the compound under synthesis conditions is a key property. The protective groups must withstand the conditions of peptide elongation but be removable without harming the integrity of the peptide. The solubility of the compound in common organic solvents is also likely to be important for its use in automated peptide synthesizers .

Relevant Case Studies

Although not directly related to Fmoc-DOPA(acetonide)-OH, a study on the total chemical synthesis of membrane proteins using Fmoc chemistry demonstrates the broader utility of Fmoc-protected amino acids. The study highlights the synthesis of membrane proteins, which are challenging to produce due to their hydrophobic nature. The use of Fmoc chemistry in this context underscores the importance of protective groups in the synthesis of complex biomolecules .

Applications De Recherche Scientifique

Synthesis and Material Development

Fmoc-DOPA(acetonide)-OH plays a crucial role in the synthesis of biomaterials and biomedical devices due to its key role as a precursor in the solid-phase synthesis of adhesive mussel proteins and peptides. Researchers have developed simpler and more cost-effective methods for synthesizing Fmoc-DOPA(acetonide)-OH. For instance, Liu et al. (2020) reported a two-step strategy that offers broad application prospects in the field of biomaterials. This development is significant because traditional synthesis methods were tedious and costly, limiting practical applications (Liu, Zhang, Jiang, & Liu, 2020).

Adhesive and Coating Applications

The adhesive properties of DOPA derivatives, inspired by marine mussels, have been a focus in developing functional coatings for various materials. Fmoc-DOPA(acetonide)-OH is integral in creating these adhesive elements. For example, Fichman et al. (2014) explored using DOPA-containing supramolecular polymers for metallic coatings and surface adhesion, revealing potential applications in biotechnology (Fichman, Adler-Abramovich, Manohar, Mironi‐Harpaz, Guterman, Seliktar, & Messersmith, 2014).

Biomedical and Hydrogel Applications

Fmoc-DOPA(acetonide)-OH has shown potential in the formation of hydrogels. Zanna, Iaculli, & Tomasini (2017) reported the synthesis of Fmoc-l-DOPA-d-Oxd-OH and its use in creating hydrogels with varying mechanical properties, indicating its sensitivity to the number of hydroxyl moieties and the trigger used. This research suggests that Fmoc-DOPA(acetonide)-OH derivatives can be crucial in designing materials with specific mechanical characteristics (Zanna, Iaculli, & Tomasini, 2017).

Peptide Synthesis

Fmoc-DOPA(acetonide)-OH has been used effectively in peptide synthesis. Liu, Hu, & Messersmith (2008) reported a method for incorporating Fmoc-DOPA(acetonide)-OH into short DOPA-containing peptides derived from marine tubeworm cement proteins. This research demonstrates the versatility of Fmoc-DOPA(acetonide)-OH in creating biologically relevant peptides (Liu, Hu, & Messersmith, 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLOTJPHMTVDI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-DOPA(acetonide)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)